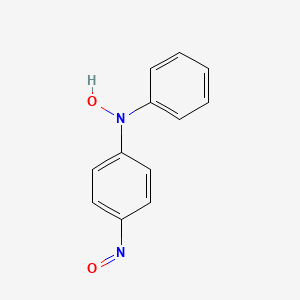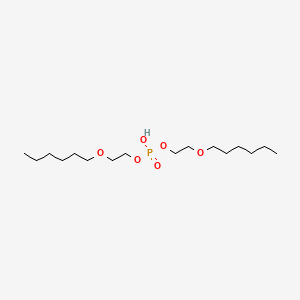
O-naphthalen-2-yl N,N-dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylamino-methanethioic acid O-naphthalen-2-yl ester is an organic compound with the molecular formula C13H13NOS. It is known for its unique structural properties, which include a dimethylamino group, a methanethioic acid moiety, and an O-naphthalen-2-yl ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylamino-methanethioic acid O-naphthalen-2-yl ester can be synthesized through several synthetic routes. One common method involves the reaction of dimethylamine with carbon disulfide to form dimethylamino-methanethioic acid, which is then esterified with naphthalen-2-ol under acidic conditions to yield the desired ester . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of dimethylamino-methanethioic acid O-naphthalen-2-yl ester may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Dimethylamino-methanethioic acid O-naphthalen-2-yl ester undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Substituted esters and amides
Scientific Research Applications
Dimethylamino-methanethioic acid O-naphthalen-2-yl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethylamino-methanethioic acid O-naphthalen-2-yl ester involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester linkage allows for hydrolysis and subsequent release of active moieties . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Dimethylamino-methanethioic acid O-naphthalen-2-yl ester can be compared with other similar compounds, such as:
Dimethylamino-methanethioic acid S-naphthalen-2-yl ester: Similar structure but with a sulfur atom in place of the oxygen atom in the ester linkage.
Dimethylamino-methanethioic acid O-phenyl ester: Similar ester linkage but with a phenyl group instead of a naphthyl group.
Dimethylamino-methanethioic acid O-benzyl ester: Similar ester linkage but with a benzyl group instead of a naphthyl group.
The uniqueness of dimethylamino-methanethioic acid O-naphthalen-2-yl ester lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
2951-24-8 |
|---|---|
Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
O-naphthalen-2-yl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H13NOS/c1-14(2)13(16)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
InChI Key |
LQMMYCCRBMAPDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)



![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)









